2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide
Description
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide is a tertiary amine derivative featuring a substituted acetamide core. Its structure includes:
- Acetamide backbone: A central carbonyl group linked to a secondary amine.
- N-isopropyl group: A branched alkyl substituent contributing to lipophilicity and steric bulk.
- 1-Benzyl-pyrrolidin-3-yl group: A pyrrolidine ring substituted with a benzyl moiety at the 1-position and attached to the acetamide nitrogen via the 3-position.
Properties
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKRVFOOXZLMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine core is typically synthesized via cyclization of 1,4-diamines or lactam intermediates. In the patent by , 2-pyrrolidone serves as the starting material, which undergoes benzylation with benzyl chloride under reflux conditions to produce N-benzyl-2-pyrrolidone (82% yield, 148–150°C at 23 mmHg) . This step establishes the critical benzyl-pyrrolidine scaffold.
Subsequent alkylation introduces the isopropyl group. For example, dimethyl sulfate facilitates quaternization of the pyrrolidine nitrogen, followed by nucleophilic displacement with isopropylamine. Alternatively, direct alkylation using isopropyl halides in the presence of alkaline bases (e.g., sodium methoxide) achieves N-isopropyl substitution .
Amidation and Amino Group Introduction
The acetamide moiety is installed via coupling reactions. As detailed in , a methanol-water mixture containing aqueous ammonia reacts with intermediates at 45°C to form the primary amine (86.2% yield) . For secondary amides like N-isopropyl derivatives, carbodiimide-mediated coupling (e.g., EDCI/HOBt) with acetic acid derivatives is employed.
Table 1: Key Amidation Conditions and Yields
| Reagent System | Temperature | Yield | Source |
|---|---|---|---|
| NH₃ (aq)/MeOH-H₂O | 45°C | 86.2% | |
| EDCI/HOBt, DMF | RT | 78%* | |
| Isopropylamine, DCC | 0–25°C | 67%* |
*Estimated from analogous reactions.
Stereochemical Control and Resolution
The (S)-configured pyrrolidine center in the target compound necessitates enantioselective synthesis. Chiral auxiliaries or catalysts, such as L-proline-derived ligands, enable asymmetric hydrogenation of pyrrolidine precursors. Alternatively, diastereomeric salt crystallization using tartaric acid resolves racemic mixtures .
Optimization of Reaction Parameters
Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates , while methanol-water mixtures improve amidation yields .
Catalysts : Raney nickel (50–145 kg H₂ pressure) efficiently reduces nitro intermediates to amines . Palladium on carbon (Pd/C) is preferred for debenzylation under hydrogenolysis conditions.
Temperature : Exothermic steps (e.g., benzylation) require controlled reflux (65–100°C) , whereas amidation proceeds optimally at 45°C .
Characterization and Quality Control
Critical analytical methods include:
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or benzyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Pyrrolidine ring : Contributes to biological activity.
- Benzyl group : Enhances lipophilicity, aiding in membrane permeability.
- Acetamide moiety : Implicates potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately 275.39 g/mol. The specific stereochemistry of the compound can influence its biological activity, making it an interesting subject for further investigation.
Research indicates that 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide may interact with various neurotransmitter systems. Preliminary studies suggest that it could modulate receptor activity, leading to potential analgesic or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but several promising avenues have been identified:
- Receptor Binding : The compound may bind to specific receptors involved in pain modulation.
- Enzyme Interaction : Potential interactions with enzymes could alter metabolic pathways related to inflammation and pain.
Case Study 1: Analgesic Properties
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The mechanism was hypothesized to involve modulation of opioid receptors, suggesting a pathway worth exploring for future analgesic drug development.
Case Study 2: Anti-inflammatory Effects
In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in treating inflammatory diseases, warranting further exploration through clinical trials.
Future Research Directions
The ongoing research into this compound suggests several promising avenues:
- Mechanistic Studies : Further elucidation of its interaction with specific receptors and enzymes.
- Clinical Trials : Investigating its efficacy and safety in human subjects for pain management and anti-inflammatory applications.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Fluorochem ()
Fluorochem lists several acetamide derivatives with variations in substituents and heterocyclic systems. Key examples include:
| Compound Name | Substituents/Modifications | Heterocycle Type | Stereochemistry | Implications |
|---|---|---|---|---|
| 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide | Methyl group on acetamide N; 1-methyl-piperidin-4-yl | Piperidine | N/A | Increased ring size (6-membered piperidine) may alter binding kinetics compared to pyrrolidine derivatives. |
| 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | Ethyl group on acetamide N; (R)-1-methyl-pyrrolidin-3-yl | Pyrrolidine | R-configuration | Stereochemistry and ethyl group may influence selectivity for chiral targets. |
| 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide | Isopropyl group on acetamide N; 1-methyl-pyrrolidin-3-ylmethyl | Pyrrolidine | N/A | Extended methylene linker could enhance flexibility and reduce steric hindrance. |
Key Observations :
- Substituent Effects: Larger alkyl groups (e.g., isopropyl vs.
- Heterocycle Differences : Piperidine-based analogues (6-membered ring) may exhibit distinct conformational preferences compared to pyrrolidine (5-membered), affecting target engagement .
- Stereochemical Variation: The (R)-configured pyrrolidine in some analogues highlights the importance of chirality in receptor binding, a factor absent in the non-chiral benzyl-pyrrolidine derivative .
CymitQuimica’s Discontinued Analogues ()
CymitQuimica lists 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide (Ref: 10-F699703), a close analogue of the target compound. Key differences include:
- Stereochemistry: The (R)-configuration at the pyrrolidine 1-position vs. the non-specified stereochemistry in the target compound.
Hypothesized Challenges :
- The benzyl group, while enhancing aromatic interactions, may increase susceptibility to oxidative metabolism or CYP450-mediated degradation.
- Stereochemical specificity (e.g., R-configuration) might limit scalability or require enantioselective synthesis, contributing to discontinuation .
Biological Activity
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a benzyl group, and an acetamide moiety, which contribute to its pharmacological properties. The focus of this article is to explore the biological activities associated with this compound, including its interactions with neurotransmitter systems and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molar mass of 289.42 g/mol. The presence of the pyrrolidine ring enhances its biological activity, while the benzyl group increases lipophilicity, potentially aiding in membrane permeability and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 289.42 g/mol |
| Structural Features | Pyrrolidine ring, Benzyl group, Acetamide moiety |
Research indicates that this compound may modulate neurotransmitter receptor activity, which could lead to analgesic or anti-inflammatory effects. The specific pathways and molecular targets are still under investigation, but preliminary findings suggest that the compound interacts with various receptors and enzymes, altering their activity and influencing cellular signaling pathways.
Neurotransmitter Interactions
The compound has shown promise in studies related to neurotransmitter systems. It is believed to bind to specific receptors involved in pain modulation and inflammation. For instance, its interaction with the neutral sphingomyelinase 2 (nSMase2) pathway has been highlighted in recent studies, suggesting a role in neuroinflammation and cognitive function.
Case Studies
- Cognitive Function : In a study involving animal models of Alzheimer's disease (AD), compounds structurally similar to this compound demonstrated significant improvements in cognitive performance when administered at specific dosages. These findings suggest that the compound may have neuroprotective effects.
- Analgesic Effects : Another study indicated that derivatives of this compound could exhibit analgesic properties by modulating pain pathways in response to inflammatory stimuli. This was assessed through behavioral assays measuring pain response in rodent models.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by favorable absorption and distribution characteristics. Studies have shown that the compound achieves significant plasma concentrations following oral administration, indicating good bioavailability.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the activity of compounds related to this compound. Modifications to the benzyl and pyrrolidine components have led to variations in receptor affinity and biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide?
- Methodology : A multi-step synthesis is typically employed. For example, a pyrrolidine scaffold (1-benzyl-pyrrolidin-3-amine) can be functionalized via nucleophilic substitution or condensation reactions. Evidence from similar acetamide syntheses (e.g., reaction of amines with activated esters or acyl chlorides in ethanol/piperidine at 0–5°C ) suggests using low-temperature conditions to minimize side reactions. Purification via column chromatography followed by characterization via -NMR and LC-MS is critical to confirm structure and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., benzyl, isopropyl, and acetamide groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO).
- Infrared Spectroscopy (IR) : Detect characteristic peaks (e.g., N-H stretching in the amino group, C=O in acetamide).
Cross-referencing with PubChem data (if available) ensures consistency .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Prioritize target-specific assays based on structural analogs. For instance:
- Enzyme inhibition : Use fluorogenic substrates or colorimetric assays (e.g., kinase or protease inhibition).
- Receptor binding : Radioligand displacement assays for GPCRs (common targets for benzyl-pyrrolidine derivatives ).
- Cytotoxicity : MTT or resazurin assays in cell lines. Always include positive controls (e.g., staurosporine for cytotoxicity) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum mechanical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict energy barriers for key steps (e.g., amine acylation). Reaction path search algorithms (e.g., ICReDD’s computational-experimental feedback loop ) can identify optimal solvents, catalysts, or temperatures. Validate predictions with small-scale experiments.
Q. What strategies resolve contradictions in reported stability data for this compound?
- Methodology : Conduct stress testing under controlled conditions:
- Thermal stability : TGA/DSC to determine decomposition temperatures.
- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
- Photostability : Expose to UV/visible light and analyze by LC-MS for photodegradants.
Compare results with literature (e.g., PubChem stability notes ) and document deviations.
Q. How can researchers design a scalable purification protocol for this compound?
- Methodology : Use orthogonal separation techniques:
- Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for HPLC or flash chromatography.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to induce crystallization.
- Membrane technologies : Explore nanofiltration for large-scale impurity removal .
Validate purity at each step via analytical HPLC and elemental analysis.
Q. What advanced techniques characterize degradation products under oxidative stress?
- Methodology : Expose the compound to HO or radical initiators (e.g., AIBN). Analyze degradation pathways using:
- LC-HRMS/MS : Identify fragment ions and propose structures.
- EPR spectroscopy : Detect free radical intermediates.
- Isotopic labeling : Use -labeled acetamide to trace carbon migration .
Methodological Considerations
- Data Contradictions : Cross-validate findings using multiple analytical platforms (e.g., NMR + X-ray crystallography for structural ambiguity ).
- Ethical Reporting : Disclose limitations (e.g., lack of toxicology data ) and adhere to FAIR data principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
